molecular formula C8H9ClN2O2 B1421567 3-Chloro-4-methoxybenzohydrazide CAS No. 321195-86-2

3-Chloro-4-methoxybenzohydrazide

Cat. No. B1421567
M. Wt: 200.62 g/mol
InChI Key: VDYLSICSZJSRCC-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzohydrazide (CMZH) is a small molecule that has been used in a variety of scientific research applications, including as a biochemical and physiological reagent. It has been used for a variety of purposes, including as a reagent for synthesis, as a catalyst in organic reactions, and as an intermediate in the production of pharmaceuticals. CMZH is a versatile compound that has many advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 3-Chloro-4-methoxybenzohydrazide and its derivatives have been synthesized for studying molecular structures and configurations. For instance, the condensation of similar compounds has resulted in molecules with planar structures, stabilized by intramolecular hydrogen bonds, and forming crystal structures with zigzag chains and aromatic π–π stacking interactions (Hou, 2009).

Antibacterial and Antifungal Applications

  • Certain derivatives of 3-Chloro-4-methoxybenzohydrazide have demonstrated significant antibacterial and antifungal activities. For example, synthesized compounds displayed efficacy against bacteria like Bacillus subtilis and fungi such as Aspergillus niger (Hu et al., 2015).
  • A study on hydrazide-hydrazones of 3-methoxybenzoic acid indicated high bacteriostatic or bactericidal activity against Gram-positive bacteria, surpassing commonly used antibiotics in some cases (Popiołek & Biernasiuk, 2016).

Organotin(IV) Complex Synthesis

  • 3-Chloro-4-methoxybenzohydrazide-based compounds have been used in synthesizing organotin(IV) complexes. These complexes, characterized by various spectroscopic techniques, displayed potential antimicrobial and antioxidant activities (Pachwania et al., 2022).

Enzyme Inhibition Studies

  • Derivatives of 3-Chloro-4-methoxybenzohydrazide have been investigated for their enzyme inhibition properties. For instance, compounds synthesized from similar hydrazides showed significant lipase and α-glucosidase inhibition (Bekircan et al., 2015).

Potential in Metabolism Studies

  • Metabolism of compounds containing 3-Chloro-4-methoxybenzohydrazide in soil has been explored. This research is crucial for understanding environmental impacts and breakdown mechanisms of such compounds (Briggs & Ogilvie, 1971).

Platinum(II) Complex Studies

  • Studies on Platinum(II) complexes of compounds related to 3-Chloro-4-methoxybenzohydrazide have been conducted to understand their anti-yeast effects, indicating potential applications in antimicrobial research (Tabakova & Dodoff, 1997).

properties

IUPAC Name

3-chloro-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYLSICSZJSRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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